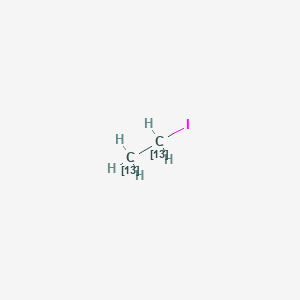

Iodoethane-13C2

Vue d'ensemble

Description

Iodoethane-13C2 is a stable isotopically labeled compound used in various fields of research, including medical, environmental, and industrial research. It is a colorless liquid with a molecular weight of 157.95 g/mol and a boiling point of 63-64°C. The compound is an isotopic analog of iodoethane, where two carbon atoms are replaced with the isotope carbon-13.

Méthodes De Préparation

Iodoethane-13C2 can be synthesized through the reaction of ethanol with iodine and phosphorus. The iodine dissolves in ethanol, reacting with solid phosphorus to form phosphorus triiodide. This intermediate then reacts with ethanol to produce this compound . The reaction is as follows: [ 3 \text{C}_2\text{H}_5\text{OH} + \text{PI}_3 \rightarrow 3 \text{C}_2\text{H}_5\text{I} + \text{H}_3\text{PO}_3 ] The crude product is purified by distillation. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Iodoethane-¹³C₂ participates in S<sub>N</sub>2 and S<sub>N</sub>1 mechanisms, serving as an ethylating agent.

Key Reactions:

-

Alkylation of Amines :

Reaction with primary or secondary amines yields N-ethylated products:Example: Ethylation of potassium cyanide to synthesize doubly ¹³C-labeled ethyl cyanide (C<sub>2</sub>H<sub>5</sub>¹³C<sub>2</sub>N) .

-

Thiol Ethylation :

Reacts with thiols (RSH) to form thioethers:

| Reagent | Product | Application |

|---|---|---|

| NH<sub>3</sub> | Ethylamine-¹³C₂ | Metabolic tracer studies |

| KCN | Ethyl cyanide-¹³C₂ | Astrochemical synthesis |

| NaSPh | Ethyl phenyl sulfide-¹³C₂ | Organosulfur chemistry |

Reduction Reactions

Electrochemical or chemical reduction of iodoethane-¹³C₂ facilitates the synthesis of labeled hydrocarbons or carbamates.

Notable Processes:

-

Electrochemical Reduction :

In the presence of CO<sub>2</sub> and amines, yields ¹³C-labeled carbamates:Applications include isotopic labeling in polymer chemistry .

-

Lithium Aluminum Hydride (LiAlH<sub>4</sub>) Reduction :

Produces ethane-¹³C₂:

Oxidation Reactions

Controlled oxidation yields ¹³C-labeled oxygenated derivatives.

Pathways:

-

Formation of Ethanol-¹³C₂ :

Hydrolysis under basic conditions: -

Oxidative Dehalogenation :

Using silver nitrate (AgNO<sub>3</sub>) or other oxidants generates acetaldehyde-¹³C₂:

Cytochrome P450 Interactions:

-

Inhibits cytochrome P450 enzymes (e.g., CYP2E1) by forming covalent adducts, enabling isotopic tracking of metabolic intermediates via mass spectrometry.

Isotopic Ratio Analysis in Synthetic Products

Studies on ethyl cyanide-¹³C₂ synthesis reveal isotopic distribution patterns:

| Isotopologue | 12C/13C Ratio | Source |

|---|---|---|

| ¹²C<sub>2</sub>H<sub>5</sub>CN | 32 ± 5 | |

| ¹³C¹²CH<sub>5</sub>CN | 25 ± 4 |

Stability and Reaction Considerations

Applications De Recherche Scientifique

Scientific Research Applications

Iodoethane-13C2 finds applications across several scientific disciplines:

Organic Synthesis

This compound is primarily used as an ethylating agent in organic synthesis. It facilitates the introduction of ethyl groups into various compounds through nucleophilic substitution reactions. This application is crucial for synthesizing disubstituted α-amino acids and other complex organic molecules.

Metabolic Studies

The compound is extensively employed in metabolic studies to trace the incorporation of ethyl groups into biological molecules. By using this compound, researchers can monitor metabolic pathways and assess the dynamics of carbon utilization in cellular processes. This is particularly useful in understanding disease mechanisms and drug metabolism.

Radiolabeled Compounds in Medicine

In medical research, this compound is used to develop radiolabeled compounds for imaging and diagnostic purposes. The isotopic labeling allows for precise tracking of compounds within biological systems, enhancing the understanding of pharmacokinetics and therapeutic effects.

Environmental Research

This compound serves as a tracer in environmental studies, helping scientists understand carbon cycling in ecosystems. Its stable isotopic nature allows for accurate measurements and assessments of carbon fluxes in various environmental contexts.

Case Study 1: Metabolic Flux Analysis

In a study examining metabolic fluxes in mammalian cells, researchers utilized this compound to trace carbon incorporation into cellular metabolites. The results demonstrated significant changes in metabolic pathways under different experimental conditions, providing insights into how cells adapt to metabolic stress .

Case Study 2: Organic Synthesis of Xanthohumol

A total synthesis involving this compound was conducted to prepare isotopomers of xanthohumol, a compound with potential health benefits. The incorporation of carbon-13 was confirmed through NMR spectroscopy, highlighting the efficacy of this compound in synthesizing biologically relevant compounds .

Mécanisme D'action

The mechanism of action of iodoethane-13C2 involves its role as an ethylating agent. It transfers an ethyl group to nucleophiles, forming ethylated products. The molecular targets and pathways involved depend on the specific reaction and application. For example, in metabolic studies, it can be incorporated into biological molecules, allowing researchers to trace metabolic pathways.

Comparaison Avec Des Composés Similaires

Iodoethane-13C2 can be compared with other isotopically labeled compounds such as:

Iodomethane-d3: Used in similar alkylation reactions but with a methyl group instead of an ethyl group.

Bromoethane-13C2: Another ethylating agent but with a bromine atom instead of iodine.

Iodoethane-d5: Similar to this compound but with deuterium atoms instead of carbon-13.

The uniqueness of this compound lies in its specific isotopic labeling with carbon-13, making it particularly useful for studies involving carbon tracing and metabolic pathways.

Activité Biologique

Iodoethane-13C2, also known as ethyl-13C2 iodide, is an isotopically enriched compound where two carbon atoms are replaced with the heavier isotope carbon-13 (). This compound is primarily utilized in biochemical research and organic synthesis due to its unique properties that allow for tracking metabolic processes and enzyme interactions.

This compound plays a significant role in various biochemical reactions, particularly in the study of metabolic flux and enzyme kinetics . It interacts with several enzymes, notably cytochrome P450 enzymes, which are crucial for the oxidative metabolism of many substrates. The compound's interaction with these enzymes often results in the formation of reactive intermediates that can be traced using mass spectrometry due to the distinct isotopic signature of carbon-13.

| Property | Description |

|---|---|

| Molecular Formula | C2H5I |

| Isotopic Enrichment | 99 atom % |

| Role in Metabolism | Tracing incorporation of ethyl groups into biological molecules |

| Interaction with Enzymes | Cytochrome P450 enzymes, affecting oxidative metabolism |

| Detection Method | Mass spectrometry utilizing carbon-13 signature |

Cellular Effects

This compound influences various cell types and cellular processes. It alters cell signaling pathways, gene expression, and cellular metabolism. For instance, it can trace the incorporation of carbon atoms into cellular metabolites, providing insights into metabolic pathways and fluxes. Additionally, studies have shown that this compound can affect the expression of genes involved in metabolic regulation and stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to biomolecules at a molecular level. It can either inhibit or activate enzyme activity. For example, it has been shown to inhibit certain cytochrome P450 enzymes, impacting the metabolism of other substrates. The incorporation of carbon-13 into metabolites allows researchers to track metabolic changes and identify specific metabolic pathways.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Its stability and degradation significantly influence its long-term effects on cellular function. Research indicates that while the compound is relatively stable under controlled conditions, its degradation can lead to reactive intermediates that may alter cellular processes. Long-term exposure studies have demonstrated its impact on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The biological activity of this compound varies significantly with dosage levels in animal models. At low doses, it is generally well-tolerated and useful for tracing metabolic pathways without causing significant toxicity. However, at high doses, it may exhibit toxic effects such as respiratory irritation and potential genetic defects. This underscores the importance of controlling dosage in experimental studies to prevent toxicity.

Metabolic Pathways

This compound is involved in several key metabolic pathways, including the tricarboxylic acid (TCA) cycle and the synthesis of various biomolecules. It can be metabolized by enzymes like glutaminase, converting it to glutamate and subsequently to α-ketoglutarate. This conversion facilitates the incorporation of carbon-13 into TCA cycle intermediates, yielding valuable insights into metabolic flux dynamics.

Scientific Research Applications

This compound is widely used across various fields due to its stable isotopic labeling properties:

- Chemistry : Utilized as an ethylating agent in organic synthesis.

- Biology : Employed in metabolic studies to trace ethyl group incorporation.

- Medicine : Used in developing radiolabeled compounds for imaging and diagnostic purposes.

- Industry : Applied in producing specialty chemicals and as a reagent in various industrial processes .

Case Studies

Several case studies highlight the application of this compound in research:

- Metabolic Tracing : A study utilized this compound to trace the incorporation of ethyl groups into amino acids during protein synthesis.

- Enzyme Interaction : Research demonstrated how this compound affects cytochrome P450 enzyme activity, providing insights into drug metabolism.

- Toxicity Assessment : Animal model studies assessed the toxicological effects of varying dosages of this compound, highlighting the importance of dosage control.

Propriétés

IUPAC Name |

iodo(1,2-13C2)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTICUPFWKNHNG-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445966 | |

| Record name | Iodoethane-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.951 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34189-74-7 | |

| Record name | Iodoethane-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34189-74-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.